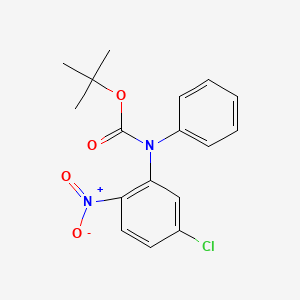
4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride is a synthetic compound with the molecular formula C4H8ClF4NO and a molecular weight of 197.56 g/mol . This compound is characterized by the presence of four fluorine atoms, an amino group, and a hydroxyl group, making it a unique and versatile molecule in various research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride can be achieved through a series of chemical reactions involving 2,2,3,3-tetrafluorobutan-1-ol as the starting material. The synthetic pathway involves the following steps:
Dissolve 2,2,3,3-tetrafluorobutan-1-ol in hydrochloric acid: and add sodium nitrite to the solution.
Adjust the pH: to 8-9 by adding sodium hydroxide.
Add ammonium chloride: and heat the mixture to 60-70°C for 1 hour.
Cool the mixture: to room temperature and filter the precipitate.
Dissolve the precipitate: in water and add sodium bisulfite.
Adjust the pH: to 8-9 by adding sodium carbonate.
Add ethanol: and heat the mixture to reflux for 1 hour.
Cool the mixture: to room temperature, filter the precipitate, wash with water, and dry to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through advanced purification techniques such as recrystallization from water or ethanol.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3-Tetrafluorobutan-1-ol: The precursor in the synthesis of 4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride.
4-Amino-2,2,3,3-tetrafluorobutan-1-ol: The free base form without the hydrochloride salt.
Uniqueness
This compound is unique due to its combination of fluorine atoms, amino group, and hydroxyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C4H8ClF4NO |
|---|---|
Molekulargewicht |
197.56 g/mol |
IUPAC-Name |
4-amino-2,2,3,3-tetrafluorobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H7F4NO.ClH/c5-3(6,1-9)4(7,8)2-10;/h10H,1-2,9H2;1H |
InChI-Schlüssel |
IIPWFNKFOVPOIK-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(CO)(F)F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-3-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13507578.png)
![[(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13507579.png)

![rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis](/img/structure/B13507582.png)
![6-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-5-yl)-3-{1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-4-yl}pyridine-2-carbonitrile](/img/structure/B13507598.png)

![1-{4-[(Piperidin-4-yl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B13507618.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide hydrochloride](/img/structure/B13507627.png)




